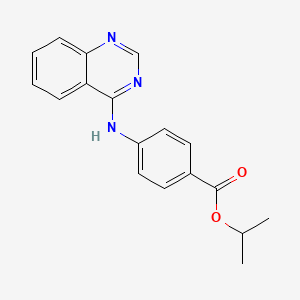

![molecular formula C20H21N5O2 B5533406 4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)

4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of polycyclic N-heterocyclic compounds, characterized by their complex structure incorporating multiple heterocycles such as oxadiazole, piperidine, benzoxepino, and pyrimidine moieties. Such compounds are known for their potential in pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

The synthesis of this compound involves a multi-step process, often starting with the formation of the core heterocyclic structure followed by the introduction of side chains and functional groups. The synthesis might involve reactions like cyclization, amidation, and the use of hydroxylamine hydrochloride, which can lead to complex cyclization products including abnormal ring closures and cleavages, particularly affecting the pyrimidine component and facilitating the formation of oxadiazole rings (Sasaki et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category often shows a planar configuration of the benzisoxazole and pyrimidine moieties with the piperidine ring adopting a chair conformation. The structure is stabilized by intermolecular interactions such as hydrogen bonding, contributing to its stability and biological activity (Peeters et al., 1993).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with amines, which can lead to the opening of the oxadiazole ring and substitution reactions at the pyrimidine ring. The presence of a methylthio group at the pyrimidine ring can also be substituted, influencing the compound's chemical properties and reactivity (Yakubkene & Vainilavichyus, 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by 1,2,4-oxadiazole derivatives, this compound could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action and optimizing its properties for specific therapeutic applications.

Eigenschaften

IUPAC Name |

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro-[1]benzoxepino[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13-23-19(24-27-13)15-6-4-8-25(10-15)20-16-9-14-5-2-3-7-18(14)26-11-17(16)21-12-22-20/h2-3,5,7,12,15H,4,6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTUQTJORAYQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCN(C2)C3=NC=NC4=C3CC5=CC=CC=C5OC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5533326.png)

![1,4-bis{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}piperazine](/img/structure/B5533330.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5533353.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5533357.png)

![methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)

![2-methyl-4-(4-{[3-(4-morpholinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533382.png)

![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)

![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5533411.png)

![(3S*,4R*)-4-isopropyl-1-[(2'-methoxy-4-biphenylyl)carbonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5533417.png)

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)